![molecular formula C13H19NO4 B15319501 tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate: is an organic compound with the molecular formula C13H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl ring substituted with a hydroxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-hydroxyethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butoxycarbonyl (Boc) protecting group in peptide synthesis, which is crucial for the selective protection of amino groups during the synthesis of complex peptides .
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be used to protect amino groups in proteins and peptides, facilitating the study of protein structure and function .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those that require the Boc protecting group for selective modification of functional groups .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form hydrogen bonds with amino acids in proteins, leading to the inhibition or modification of protein function. The hydroxyethoxy group can also participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and activity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate: A related compound with a similar structure but different functional groups.
tert-Butyl 2-(substituted benzamido)phenylcarbamate: A series of compounds with various substituted benzamido groups, used in anti-inflammatory research
Uniqueness: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate is unique due to the presence of the hydroxyethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful reagent in various scientific applications .
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-4-6-11(7-5-10)17-9-8-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
FDPSVRITAQXYOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



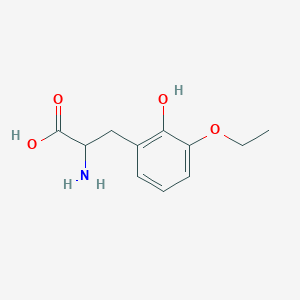
![(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)
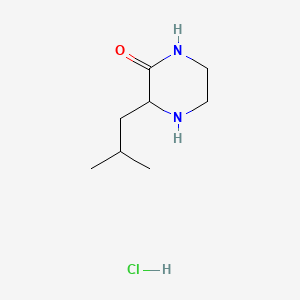
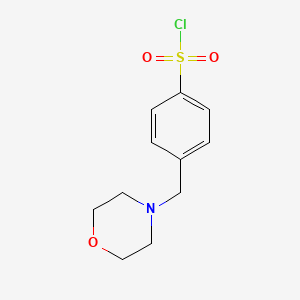
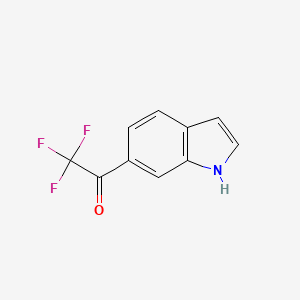
![3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride](/img/structure/B15319495.png)
![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
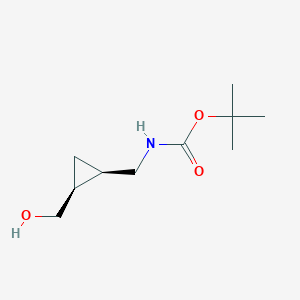
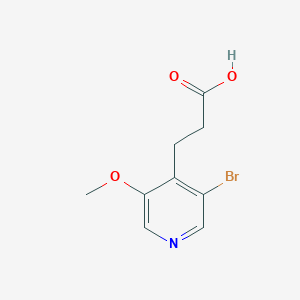
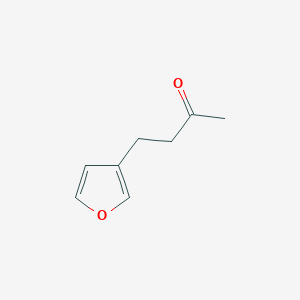
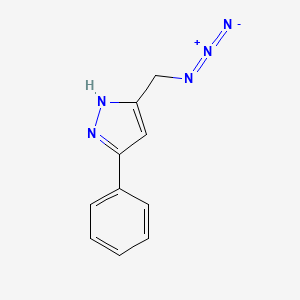
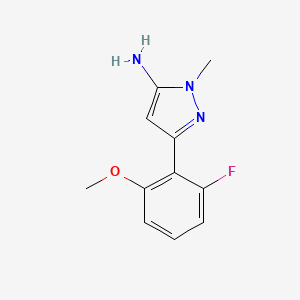
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
